molecular formula C16H24N4O B4889403 N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide

N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide

Cat. No.: B4889403
M. Wt: 288.39 g/mol
InChI Key: JHSJBVUYGNIXDU-UHFFFAOYSA-N
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Description

N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide is an organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide involves several steps. One common method includes the reaction of 1-methylpiperazine with a suitable carboxylic acid derivative . The reaction conditions typically involve the use of solvents such as ethanol and water, and the addition of hydrochloric acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-3-4-7-15(21)18-13-14-6-5-8-17-16(14)20-11-9-19(2)10-12-20/h3,5-6,8H,1,4,7,9-13H2,2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSJBVUYGNIXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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